N-(4-fluorobenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide
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Overview
Description
N-(4-fluorobenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide
- N-(4-bromobenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide
- N-(4-methylbenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide
Uniqueness
N-(4-fluorobenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly influence the compound’s biological activity, stability, and lipophilicity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H17FN2O |
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Molecular Weight |
296.3 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C18H17FN2O/c1-13-10-15-4-2-3-5-17(15)21(13)12-18(22)20-11-14-6-8-16(19)9-7-14/h2-10H,11-12H2,1H3,(H,20,22) |
InChI Key |
ZLTCTPLYFMMIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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